(3Z)-5-Ethynyl-3-[(3-ethynylphenyl)imino]-2-benzofuran-1(3H)-one
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Overview
Description
(3Z)-5-Ethynyl-3-[(3-ethynylphenyl)imino]-2-benzofuran-1(3H)-one is a complex organic compound characterized by its unique structure, which includes ethynyl groups and a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-Ethynyl-3-[(3-ethynylphenyl)imino]-2-benzofuran-1(3H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Ethynyl Groups: Ethynyl groups can be introduced via Sonogashira coupling reactions, which involve the use of palladium catalysts and copper co-catalysts under inert conditions.
Formation of the Imino Group: The imino group can be introduced through condensation reactions with appropriate amines.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-Ethynyl-3-[(3-ethynylphenyl)imino]-2-benzofuran-1(3H)-one can undergo various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The imino group can be reduced to form amines.
Substitution: The benzofuran ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) can be used for the reduction of the imino group.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of amines.
Substitution: Formation of halogenated benzofuran derivatives.
Scientific Research Applications
(3Z)-5-Ethynyl-3-[(3-ethynylphenyl)imino]-2-benzofuran-1(3H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3Z)-5-Ethynyl-3-[(3-ethynylphenyl)imino]-2-benzofuran-1(3H)-one involves its interaction with specific molecular targets. The ethynyl groups and the benzofuran ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The imino group may also participate in hydrogen bonding and other interactions that influence the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
(3Z)-5-Ethynyl-3-[(3-phenyl)imino]-2-benzofuran-1(3H)-one: Lacks the ethynyl groups on the phenyl ring.
(3Z)-5-Ethynyl-3-[(3-ethynylphenyl)imino]-2-benzothiophene-1(3H)-one: Contains a benzothiophene ring instead of a benzofuran ring.
Uniqueness
(3Z)-5-Ethynyl-3-[(3-ethynylphenyl)imino]-2-benzofuran-1(3H)-one is unique due to the presence of multiple ethynyl groups and the benzofuran ring, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
917511-34-3 |
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Molecular Formula |
C18H9NO2 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
5-ethynyl-3-(3-ethynylphenyl)imino-2-benzofuran-1-one |
InChI |
InChI=1S/C18H9NO2/c1-3-12-6-5-7-14(10-12)19-17-16-11-13(4-2)8-9-15(16)18(20)21-17/h1-2,5-11H |
InChI Key |
RWNZVEKUOLAGCF-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)N=C2C3=C(C=CC(=C3)C#C)C(=O)O2 |
Origin of Product |
United States |
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